5-(2-Fluoro-4-isopropoxyphenyl)-1H-tetrazole
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Overview
Description
5-(2-Fluoro-4-isopropoxyphenyl)-1H-tetrazole: is a chemical compound that features a tetrazole ring substituted with a 2-fluoro-4-isopropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoro-4-isopropoxyphenyl)-1H-tetrazole typically involves the reaction of 2-fluoro-4-isopropoxyphenylboronic acid with sodium azide under suitable conditions. The reaction is usually carried out in the presence of a catalyst, such as copper sulfate, and a base, such as sodium ascorbate, in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the tetrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, 5-(2-Fluoro-4-isopropoxyphenyl)-1H-tetrazole is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding studies .
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with high specificity and potency .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-isopropoxyphenyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The fluorine atom enhances the compound’s binding affinity and stability, while the isopropoxy group provides additional hydrophobic interactions .
Comparison with Similar Compounds
2-Fluoro-4-isopropoxyphenylboronic acid: Shares the same phenyl group but lacks the tetrazole ring.
5-Bromo-2-fluoro-4-isopropoxyphenylmethanol: Similar structure with a bromine atom and a hydroxyl group instead of the tetrazole ring.
4-Fluoro-2-isopropoxyphenylboronic acid: Similar structure but with the fluorine atom in a different position.
Uniqueness: 5-(2-Fluoro-4-isopropoxyphenyl)-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the fluorine atom and the isopropoxy group enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-(2-fluoro-4-propan-2-yloxyphenyl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O/c1-6(2)16-7-3-4-8(9(11)5-7)10-12-14-15-13-10/h3-6H,1-2H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDKAEUUJPAZLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C2=NNN=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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